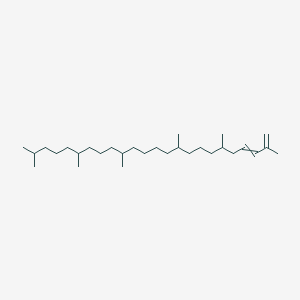
2,6,10,15,19,23-Hexamethyltetracosa-1,3-diene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6,10,15,19,23-Hexamethyltetracosa-1,3-diene is an organic compound with the molecular formula C30H50 It is a hydrocarbon with a structure characterized by multiple methyl groups attached to a long carbon chain with two double bonds at positions 1 and 3
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,6,10,15,19,23-Hexamethyltetracosa-1,3-diene can be achieved through various organic synthesis techniques. One common method involves the use of hexaphenyl-1,4-butanediyldiphosphonium dibromide and 6,10-dimethyl-5,9-undecadien-2-one (geranylacetone) as starting materials . The reaction conditions typically include the use of a strong base such as sodium hydride (NaH) in an inert atmosphere to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound often involves the extraction of squalene from natural sources such as shark liver oil or plant oils. The extracted squalene is then subjected to chemical modifications to introduce the desired double bonds at specific positions, resulting in the formation of this compound .
Análisis De Reacciones Químicas
Types of Reactions
2,6,10,15,19,23-Hexamethyltetracosa-1,3-diene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form epoxides or hydroxylated derivatives.
Reduction: Reduction reactions can convert the double bonds into single bonds, resulting in saturated hydrocarbons.
Substitution: Halogenation reactions can introduce halogen atoms at specific positions on the carbon chain.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Halogenation can be achieved using reagents such as bromine (Br2) or chlorine (Cl2) under controlled conditions.
Major Products Formed
Oxidation: Epoxides and hydroxylated derivatives.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated hydrocarbons.
Aplicaciones Científicas De Investigación
2,6,10,15,19,23-Hexamethyltetracosa-1,3-diene has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study reaction mechanisms and kinetics.
Biology: Investigated for its potential role in biological membranes and as a precursor for biosynthetic pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Mecanismo De Acción
The mechanism of action of 2,6,10,15,19,23-Hexamethyltetracosa-1,3-diene involves its interaction with various molecular targets and pathways. The compound can integrate into lipid bilayers of cell membranes, affecting membrane fluidity and function. Additionally, its antioxidant properties may involve scavenging reactive oxygen species (ROS) and protecting cells from oxidative damage .
Comparación Con Compuestos Similares
Similar Compounds
Squalene: A naturally occurring polyunsaturated hydrocarbon with a similar structure but with six double bonds.
2,6,10,15,19,23-Hexamethyltetracosane: A saturated hydrocarbon with the same carbon skeleton but without double bonds.
1,6,10,14,18,22-Tetracosahexaen-3-ol: A related compound with hydroxyl groups and multiple double bonds
Uniqueness
2,6,10,15,19,23-Hexamethyltetracosa-1,3-diene is unique due to its specific arrangement of double bonds and methyl groups, which confer distinct chemical and physical properties
Propiedades
Número CAS |
78228-16-7 |
|---|---|
Fórmula molecular |
C30H58 |
Peso molecular |
418.8 g/mol |
Nombre IUPAC |
2,6,10,15,19,23-hexamethyltetracosa-1,3-diene |
InChI |
InChI=1S/C30H58/c1-25(2)15-11-19-29(7)23-13-21-27(5)17-9-10-18-28(6)22-14-24-30(8)20-12-16-26(3)4/h11,15,26-30H,1,9-10,12-14,16-24H2,2-8H3 |
Clave InChI |
IGCQBYWWFUGYPH-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CCCC(C)CCCC(C)CCCCC(C)CCCC(C)CC=CC(=C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



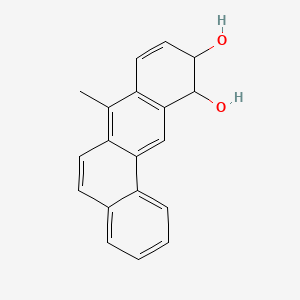

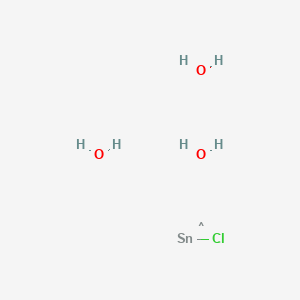
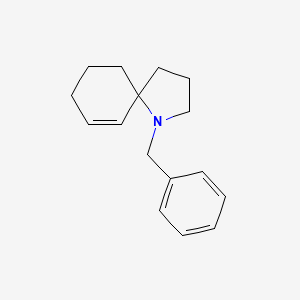
![{[5-(Methylsulfanyl)furan-2-yl]methylidene}propanedinitrile](/img/structure/B14440739.png)
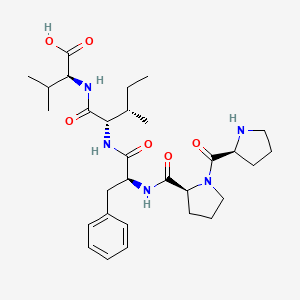

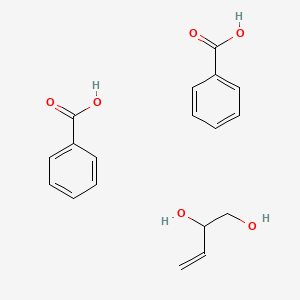


![1-{3-[Hydroxy(phenyl)methyl]phenyl}propan-1-one](/img/structure/B14440767.png)
![2-[1,1-Di(1H-imidazol-1-yl)ethyl]phenol](/img/structure/B14440768.png)

